molecular formula C10H15N3Si B1393326 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine CAS No. 1171920-66-3

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1393326
M. Wt: 205.33 g/mol
InChI Key: WDQCEVJQYHRSSP-UHFFFAOYSA-N
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Description

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, otherwise known as MTIP, is an important organic compound used in the synthesis of other organic compounds, as well as in scientific research. MTIP is a heterocyclic compound that contains an imidazopyridine nucleus, which is a five-membered ring containing one nitrogen atom and four carbon atoms. It is a colorless liquid with a molecular weight of 214.39 g/mol and a boiling point of 198-200 °C. MTIP has a wide range of applications in organic synthesis and scientific research, and is of great interest to scientists and researchers.

Scientific Research Applications

Vibrational Spectra and Molecular Structure Analysis

  • 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine has been studied for its molecular structure, vibrational energy levels, and potential energy distribution using density functional theory (DFT). These studies provide insights into the molecular behavior of this compound, contributing to a better understanding of its chemical properties (Lorenc et al., 2008).

Anticancer Agent Synthesis

  • Research has been conducted on the synthesis of imidazo[4,5-b]pyridines as potential anticancer agents. The compound's structure is significant in the development of new chemotherapeutic drugs, highlighting its importance in cancer treatment research (Temple et al., 1987).

Corrosion Inhibition

  • Imidazo[4,5-b]pyridine derivatives, including 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, have been evaluated as inhibitors for mild steel corrosion. This application is crucial for industrial settings where corrosion prevention is essential (Saady et al., 2021).

Synthesis of Nucleoside Derivatives

  • The compound has been utilized in the synthesis of nucleoside derivatives, which are significant in the field of medicinal chemistry and drug development (May & Townsend, 1975).

Antimicrobial and Anticancer Activities

  • Studies have shown the potential of imidazo[4,5-b]pyridine derivatives in exhibiting antimicrobial and anticancer activities. This emphasizes the compound's role in developing new pharmaceutical agents (Shelke et al., 2017).

Protonation and Chemical Behavior Studies

  • Protonation behavior of imidazo[4,5-c]pyridines, closely related to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, has been studied using carbon-13 nuclear magnetic resonance. This research is crucial for understanding the chemical behavior and reaction mechanisms of this class of compounds (Barlin & Fenn, 1981).

properties

IUPAC Name

trimethyl-(3-methylimidazo[4,5-b]pyridin-6-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQCEVJQYHRSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674117
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

CAS RN

1171920-66-3
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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